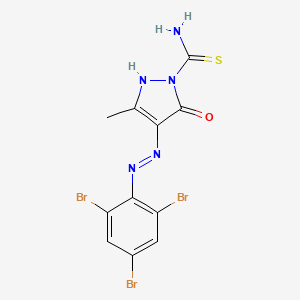
3-methyl-5-oxo-4-(2,4,6-tribromophenyl)azo-4H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazone linkage, and a tribromophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 2,4,6-tribromophenylhydrazine with a suitable pyrazole derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and tribromophenyl group are of particular interest due to their potential interactions with biological targets, such as enzymes and receptors.
Medicine
In medicine, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The hydrazone linkage and tribromophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trifluorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-triiodophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its tribromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with trichloro, trifluoro, or triiodo substitutions, the tribromophenyl group enhances the compound’s reactivity and potential bioactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H8Br3N5OS |
|---|---|
Peso molecular |
497.99 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H8Br3N5OS/c1-4-8(10(20)19(18-4)11(15)21)16-17-9-6(13)2-5(12)3-7(9)14/h2-3,18H,1H3,(H2,15,21) |
Clave InChI |
QBFKFDAZCRXVFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B11706656.png)
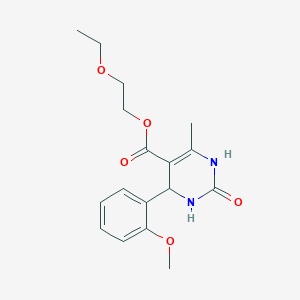
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706665.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)
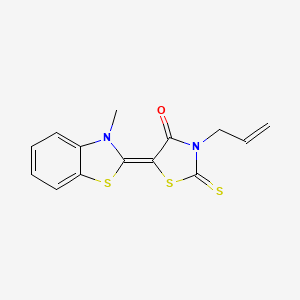
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)
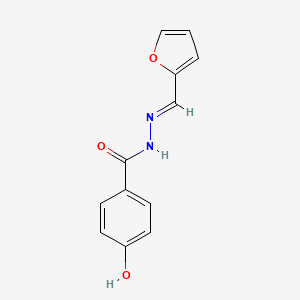
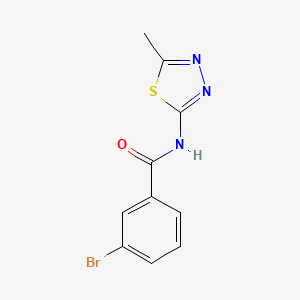
![4-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11706711.png)
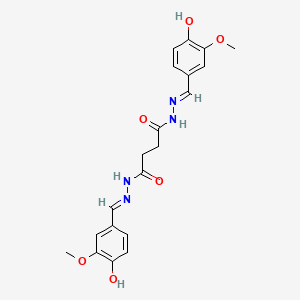
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
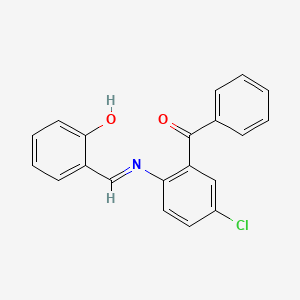
![4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester](/img/structure/B11706742.png)
